![molecular formula C10H5BrCl2N4O3 B6129434 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6129434.png)
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer research. Specifically, it has shown promise in inhibiting the growth of cancer cells by targeting a specific protein called CDK9. CDK9 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting CDK9, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has the potential to slow or stop the growth of cancer cells.
Mechanism of Action
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide works by binding to the active site of CDK9 and preventing its activity. This leads to a decrease in the expression of genes that are necessary for cancer cell growth and survival. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have a selective effect on cancer cells, meaning that it does not affect normal cells in the same way. This is due to the overexpression of CDK9 in cancer cells compared to normal cells. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for more targeted research. However, one limitation is that it has only been studied in animal models, so its effectiveness in humans is still unknown.
Future Directions
There are several potential future directions for research on 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide. One area of focus could be on optimizing its synthesis method to increase efficiency and reduce costs. Additionally, further studies could be conducted to determine its effectiveness in human cancer cells and to explore its potential use in combination with other cancer treatments. Finally, research could be conducted to investigate the potential use of 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in other diseases or conditions beyond cancer.
Synthesis Methods
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitropyrazole with 2,4-dichlorobenzylamine followed by the addition of 4-bromo-3-nitrobenzoic acid and N,N-dimethylformamide. The resulting compound is then purified through recrystallization.
properties
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N4O3/c11-7-8(15-16-9(7)17(19)20)10(18)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURMQBFCZIIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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